3,4-Hexanediol

Vue d'ensemble

Description

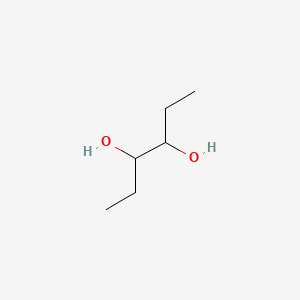

3,4-Hexanediol is an organic compound with the molecular formula C6H14O2 It is a type of diol, which means it contains two hydroxyl groups (-OH) attached to different carbon atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3,4-Hexanediol can be synthesized through multiple-step pathways. One common method involves the reduction of 3-hexyne to cis or trans-3-hexene, followed by hydroxylation. For instance, permanganate or osmium tetroxide hydroxylation of cis-3-hexene can form the desired meso isomer . Alternatively, trans-3-hexene can be epoxidized with a peracid, followed by ring opening with acidic or basic hydrolysis .

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The choice of reagents and conditions may vary to optimize yield and purity. For example, the use of catalytic amounts of osmium tetroxide and regeneration by N-methylmorpholine-N-oxide can be employed to enhance efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

3,4-Hexanediol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form alkanes or other reduced forms.

Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common reagents include permanganate and osmium tetroxide.

Reduction: Sodium borohydride (NaBH4) is often used for reduction reactions.

Substitution: Various acids and bases can be used to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkanes .

Applications De Recherche Scientifique

3,4-Hexanediol is an organic compound with the molecular formula . It is a diol, meaning it contains two hydroxyl groups (-OH) attached to different carbon atoms. This compound has garnered interest in scientific research, biochemistry, and regenerative medicine due to its potential biological activities.

Scientific Research Applications

This compound has several applications in scientific research as a building block for synthesizing more complex molecules. Researchers are exploring its potential as a scaffold material in regenerative medicine, and its biocompatibility and ability to form hydrogels make it a suitable candidate for promoting cell growth and tissue regeneration.

Use as a freshness marker

This compound has been identified as a potential freshness marker for red seabream during storage. Its presence and decreasing concentration could provide insights into the freshness of the fish.

This compound can participate in various biochemical pathways similar to other alkanediols. Research on its biological activity is limited but suggests potential interactions with various biochemical pathways and influence on cellular processes, similar to 1,6-Hexanediol.

Applications in regenerative medicine

This compound's biocompatibility and potential for use in regenerative medicine are promising. Its ability to form hydrogels makes it suitable for promoting cell growth and tissue regeneration. Hydrogels created from this compound can mimic natural extracellular matrices, providing a conducive environment for cell proliferation and differentiation.

Phase separation disruption

This compound’s potential to disrupt phase separation has been noted. One study examined how alkanediols affect the phase separation of proteins. While 1,6-Hexanediol demonstrated significant effects on phase separation due to its hydrophobic properties, investigations into this compound are warranted to ascertain its specific impacts on protein dynamics and cellular organization .

Synthesis and Industrial Applications

This compound can be synthesized through multiple-step pathways, commonly involving the reduction of 3-hexyne to cis or trans-3-hexene, followed by hydroxylation. Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The choice of reagents and conditions may vary to optimize yield and purity. For example, the use of catalytic amounts of osmium tetroxide and regeneration by N-methylmorpholine-N-oxide can enhance efficiency.

Use as a precursor

This compound serves as a precursor in synthesizing various organic compounds. For instance, the (3R,4R)-2,5-dimethoxy-2,5-dimethyl-3,4-hexanediol isomer, also known as (S)-DIPED, is utilized in the synthesis of (4R,5R)-2-Ethoxy-4,5-bis[(1-methoxy-1-methyl)ethyl]-1,3-dioxolane. Derivatives of this compound, like 3,3-Bis(p-hydroxyphenyl)-4-hexanone, are key intermediates in synthesizing diethylstilbestrol, a synthetic estrogen compound. This highlights the importance of this compound as a starting point for synthesizing compounds with potential pharmaceutical applications.

Enantiopure forms

Enantiopure forms of this compound serve as valuable chiral building blocks in organic synthesis. For example, it is a key starting material for preparing (4R,5R)-2-Ethoxy-4,5-bis[(1-methoxy-1-methyl)ethyl]-1,3-dioxolane.

Challenges and Future Directions

Mécanisme D'action

The mechanism of action of 3,4-Hexanediol involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the electrophilic oxygen atom reacts with the nucleophilic carbon-carbon double bond, forming a cyclic intermediate . This intermediate can then undergo further reactions to yield the final product.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,3-Hexanediol

- 1,2-Hexanediol

- 2,3-Pentanediol

- 2,3-Heptanediol

Uniqueness

3,4-Hexanediol is unique due to its specific hydroxyl group positions, which confer distinct chemical properties and reactivity compared to other diols. This makes it particularly useful in certain synthetic and industrial applications .

Activité Biologique

3,4-Hexanediol is a diol compound with potential biological activities that have garnered interest in various fields, particularly in biochemistry and regenerative medicine. This article delves into the biological activity of this compound, highlighting its biochemical interactions, applications in tissue engineering, and comparative analysis with related compounds.

This compound is a six-carbon chain diol characterized by hydroxyl groups on the third and fourth carbon atoms. Its chemical structure allows it to participate in various biochemical pathways similar to other alkanediols. The molecular formula is , and its structure can be represented as follows:

Phase Separation Disruption

A study examined how alkanediols affect the phase separation of proteins such as Fused in Sarcoma (FUS). While 1,6-Hexanediol demonstrated significant effects on phase separation due to its hydrophobic properties, similar investigations into this compound are warranted to ascertain its specific impacts on protein dynamics and cellular organization .

Applications in Regenerative Medicine

One of the promising applications of this compound lies in its biocompatibility and potential for use in regenerative medicine. The compound's ability to form hydrogels makes it suitable for promoting cell growth and tissue regeneration. Hydrogels created from this compound can mimic natural extracellular matrices, providing a conducive environment for cell proliferation and differentiation.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds such as 1,2-Hexanediol and 1,6-Hexanediol. The following table summarizes key characteristics:

| Compound | Molecular Formula | Phase Separation Disruption | Biocompatibility | Applications |

|---|---|---|---|---|

| This compound | Unknown | High | Tissue engineering | |

| 1,2-Hexanediol | Moderate | Moderate | Antimicrobial formulations | |

| 1,6-Hexanediol | Significant | High | Protein phase separation studies |

Case Studies and Research Findings

While direct studies on this compound are sparse, related research provides insights into its potential applications:

- Tissue Engineering : In vitro studies have shown that hydrogels derived from diols can support cell attachment and growth. The capacity of this compound to form such gels positions it as a candidate for further exploration in tissue scaffolding.

- Antimicrobial Properties : Similar compounds like 1,2-Hexanediol have been investigated for their antimicrobial properties against various bacteria. Understanding these properties may lead to enhanced formulations incorporating this compound .

Propriétés

IUPAC Name |

hexane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-3-5(7)6(8)4-2/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POFSNPPXJUQANW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(CC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50919310 | |

| Record name | Hexane-3,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50919310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

922-17-8 | |

| Record name | 3,4-Hexanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=922-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexane-3,4-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000922178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexane-3,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50919310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexane-3,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.885 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3,4-Hexanediol?

A1: this compound has the molecular formula C6H14O2 and a molecular weight of 118.17 g/mol.

Q2: Is there spectroscopic data available for this compound?

A2: Yes, infrared spectroscopic data is available for this compound and its corresponding cyclic sulfites. [] This data helps in analyzing the conformation of the molecule and understanding its behavior in different chemical environments.

Q3: What are some methods for synthesizing this compound?

A3: Several approaches exist for synthesizing this compound:

- From D-Mannitol: This method involves a series of protection and deprotection steps of the hydroxyl groups in D-Mannitol to obtain the desired this compound. []

- From Trans-3-Hexene: Sharpless asymmetric dihydroxylation of trans-3-hexene can yield this compound. This method offers potential for controlling the enantiomeric excess of the product. []

- Via Butanediol Dehydrogenase: Saccharomyces cerevisiae Butanediol Dehydrogenase (Bdh1p) can enantioselectively reduce specific diketones to produce various diols, including (3R,4R)-3,4-hexanediol. []

Q4: Are there any specific challenges associated with the synthesis of this compound?

A4: Yes, achieving high stereoselectivity in the synthesis of this compound can be challenging. For instance, using the Sharpless asymmetric dihydroxylation method with trans-3-hexene initially resulted in a lower enantiomeric excess (20%), which required further optimization to achieve a more desirable 65%. []

Q5: What are the potential applications of this compound?

A5: this compound, particularly its enantiopure forms, serves as a valuable chiral building block in organic synthesis. For example, it is a key starting material for the preparation of (4R,5R)-2-Ethoxy-4,5-bis[(1-methoxy-1-methyl)ethyl]-1,3-dioxolane. []

Q6: Can this compound be used to synthesize other valuable compounds?

A6: Yes, this compound serves as a precursor in the synthesis of various organic compounds. For instance, the (3R,4R)-2,5-dimethoxy-2,5-dimethyl-3,4-hexanediol isomer, also known as (S)-DIPED, is utilized in the synthesis of (4R,5R)-2-Ethoxy-4,5-bis[(1-methoxy-1-methyl)ethyl]-1,3-dioxolane. [] Another example is its use in preparing the chiral auxiliary (S)-DIPED, widely used in asymmetric synthesis. []

Q7: Are there any industrial applications for this compound derivatives?

A7: Yes, derivatives of this compound, like 3,3-Bis(p-hydroxyphenyl)-4-hexanone, are key intermediates in synthesizing diethylstilbestrol, a synthetic estrogen compound. [] This highlights the importance of this compound as a starting point for synthesizing compounds with potential pharmaceutical applications.

Q8: Does this compound play a role in food science?

A8: While not directly mentioned, one study identified this compound as a potential freshness marker for red seabream during storage. [] Its presence and decreasing concentration could provide insights into the freshness of the fish.

Q9: Are there any notable derivatives or analogs of this compound?

A9: Yes, several derivatives of this compound are mentioned in the context of different research areas:

- Cyclic Sulfate Esters: Cyclic sulfate esters of 1,2-diols, including those derived from this compound, are proposed as potentially valuable compounds in organic synthesis. []

- 3,4-Diethyl-3,4-hexanediol: This derivative has reported vapor pressure data, which is essential for understanding its physical properties. [, ]

- 2,2,5,5-Tetramethyl-3,4-hexanediol: This enantiopure compound has been used in developing catalytic enantioselective oxidation of sulfides to sulfoxides. [, ]

Q10: What are the advantages of using a chemoenzymatic approach for synthesizing this compound?

A12: The chemoenzymatic approach allows for the synthesis to occur entirely in an organic solvent, eliminating the need for solvent changes and complex processing steps. [] This simplifies the process and can enhance overall efficiency.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.